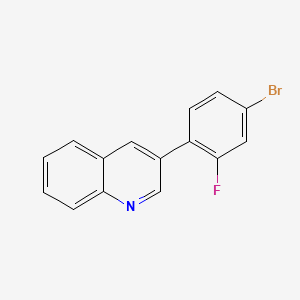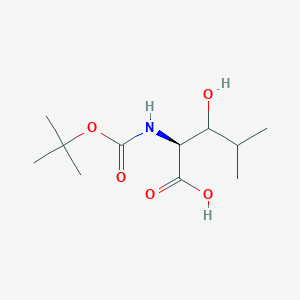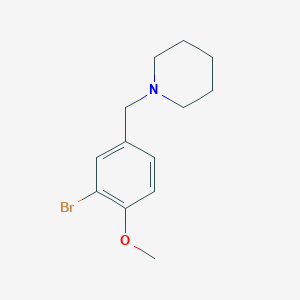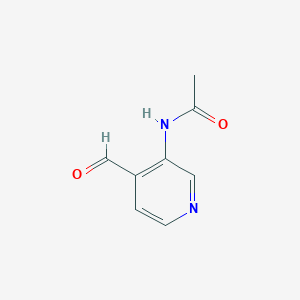
3-(4-Bromo-2-fluorophenyl)quinoline
Overview
Description
3-(4-Bromo-2-fluorophenyl)quinoline is a compound with a molecular weight of 302.15 . It is a quinoline derivative, which is a common nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H9BrFN . The InChI code for this compound is 1S/C15H9BrFN/c16-12-5-6-13 (14 (17)8-12)11-7-10-3-1-2-4-15 (10)18-9-11/h1-9H .Scientific Research Applications
Fluorescence-based Technologies
Quinoline derivatives, including 3-(4-Bromo-2-fluorophenyl)quinoline, have significant potential in fluorescence-based technologies, particularly in biomedical applications. For example, a study by Park et al. (2015) focused on the synthesis of new fluorophores, indolizino[3,2-c]quinolines, through oxidative Pictet-Spengler cyclization. These compounds demonstrated unique and desirable optical properties, suggesting their suitability as prospective fluorescent probes in aqueous systems, highlighting the potential of quinoline derivatives in enhancing imaging and diagnostic capabilities in medical research (Park et al., 2015).
Antimicrobial and Antifungal Properties
Quinoline derivatives have been explored for their antimicrobial and antifungal properties. Abdel‐Wadood et al. (2014) synthesized new thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives, demonstrating significant broad antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds showing remarkable antifungal activity. This research indicates the potential of quinoline derivatives in developing new antimicrobial agents (Abdel‐Wadood et al., 2014).
Anticancer Activities
Quinoline compounds, due to their structural diversity and synthetic versatility, have been investigated for their anticancer activities. Solomon and Lee (2011) reviewed the anticancer activities of quinoline and its analogs, focusing on their modes of action in inhibiting various cancer drug targets. Quinoline-based compounds have shown effective anticancer activity, making them promising candidates in cancer drug development and refinement (Solomon & Lee, 2011).
Optical and Electronic Properties
Quinoline derivatives are also significant in the study of optical and electronic properties. Padalkar and Sekar (2014) synthesized quinoline derivatives with benzimidazole and benzothiazole moieties, studying their photophysical behaviors in various solvents. These compounds demonstrated dual emissions and large Stokes shifts, indicating their potential applications in optoelectronics and as fluorescent materials (Padalkar & Sekar, 2014).
Mechanism of Action
The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. Quinoline is one of the most common nitrogen-containing heterocycles due to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry .
Properties
IUPAC Name |
3-(4-bromo-2-fluorophenyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFN/c16-12-5-6-13(14(17)8-12)11-7-10-3-1-2-4-15(10)18-9-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXPTRHQBJLBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=C(C=C(C=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R)-4-(3-Ethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1531012.png)

![1-({1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-piperidin-4-yl}acetyl)piperazine hydrochloride](/img/structure/B1531014.png)
![Propyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1531015.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1531017.png)


![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)


![2-Bromo-N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B1531033.png)


